Azide-Polysarcosine100

説明

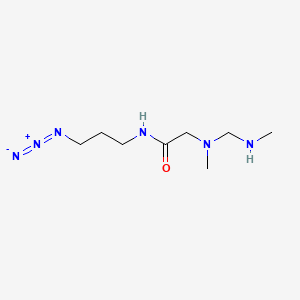

Structure

3D Structure

特性

分子式 |

C8H18N6O |

|---|---|

分子量 |

214.27 g/mol |

IUPAC名 |

N-(3-azidopropyl)-2-[methyl(methylaminomethyl)amino]acetamide |

InChI |

InChI=1S/C8H18N6O/c1-10-7-14(2)6-8(15)11-4-3-5-12-13-9/h10H,3-7H2,1-2H3,(H,11,15) |

InChIキー |

CNFMMURHNVCUGI-UHFFFAOYSA-N |

正規SMILES |

CNCN(C)CC(=O)NCCCN=[N+]=[N-] |

製品の起源 |

United States |

Synthetic Methodologies and Polymerization Control of Azide Functionalized Polysarcosine

Controlled Ring-Opening Polymerization (ROP) of Sarcosine (B1681465) N-Carboxyanhydride (Sar-NCA) for Polysarcosine Synthesis

The ROP of Sar-NCA is the most prevalent method for synthesizing polysarcosine (pSar). pku.edu.cnacs.org This technique is favored because it can proceed as a living polymerization, which enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). researchgate.net The polymerization process involves the nucleophilic attack of an initiator on the carbonyl group of the Sar-NCA monomer, leading to the opening of the anhydride (B1165640) ring. This is followed by a decarboxylation step, which regenerates the amine chain end that can then attack another monomer, propagating the polymer chain. acs.org

Recent advancements have focused on accelerating the polymerization kinetics and achieving ultra-high molecular weights while maintaining excellent control. For instance, catalysis by various carboxylic acids has been shown to increase the polymerization rate by up to 50 times, enabling the synthesis of pSar with molecular weights up to 586 kDa and exceptionally low dispersity values (Đ < 1.05). pku.edu.cnuq.edu.aunih.gov The mechanism involves the carboxylic acid acting as a bifunctional catalyst, facilitating proton transfer and avoiding charge separation during the ring-opening process. acs.orgchemrxiv.org

The choice of initiator is paramount for controlling the polymerization and defining the end-group functionality of the resulting polysarcosine.

Primary Amines: Simple primary amines are commonly used as initiators. The polymerization rate and control are dependent on the nucleophilicity of the amine. Each initiator molecule starts one polymer chain, allowing the degree of polymerization (DP) to be controlled by the monomer-to-initiator ([M]/[I]) ratio.

Macroinitiators: Pre-existing polymers with amine functionalities, such as poly(ethylene glycol) amine (PEG-NH2), can act as macroinitiators to produce block copolymers like PEG-b-pSar. nih.gov This strategy combines the properties of both blocks in a single macromolecule.

Transition-Metal Complexes: To overcome some of the limitations of amine initiators, such as side reactions, transition-metal complexes have been explored. nih.gov These systems can offer better control over the polymerization, leading to polypeptides with predictable molecular weights and narrower dispersities. acs.org

Functional Initiators: For the synthesis of end-functionalized polysarcosine, initiators bearing a specific functional group are used. For direct synthesis of azide-terminated polysarcosine, an initiator containing an azide (B81097) moiety is employed (see Section 2.2). Alternatively, an initiator with a protected functional group that can be deprotected and converted to an azide post-polymerization can be used.

The table below summarizes findings from a study using benzoic acid as a catalyst for the benzylamine-initiated ROP of Sar-NCA, demonstrating the high level of control achievable.

| [M]/[I] Ratio | Time (min) | Conversion (%) | Mn (GPC, kDa) | Đ (GPC) |

| 50 | 15 | >99 | 5.8 | 1.04 |

| 100 | 30 | >99 | 10.5 | 1.03 |

| 200 | 60 | >99 | 20.2 | 1.02 |

| 400 | 120 | >99 | 39.1 | 1.02 |

| Data derived from studies on carboxylic acid-catalyzed ROP of Sar-NCA. pku.edu.cn |

An alternative to using a functional initiator is to introduce the azide group after the polymerization is complete. This two-step approach is highly versatile. First, a polysarcosine chain is synthesized using an initiator that has a functional group amenable to modification, or by modifying the terminal amine group that is naturally present at the end of the ROP.

For example, a common strategy involves synthesizing a polysarcosine chain with a terminal hydroxyl or amine group. This group can then be reacted with an azide-containing molecule. A typical reaction involves the acylation of the terminal amine of the polysarcosine with a reagent like N-succinimidyl 3-azidopropionate. Another method is the conversion of a terminal hydroxyl group to a good leaving group (e.g., a mesylate), followed by nucleophilic substitution with sodium azide. mdpi.com This post-polymerization modification allows for the synthesis of a base polymer that can be functionalized with various groups as needed, providing a modular approach to creating functional materials. universiteitleiden.nl

Direct Synthesis Routes for Azide-Terminated Polysarcosine

The most direct method for preparing Azide-Polysarcosine100 involves the use of an initiator that already contains the azide functionality. This approach incorporates the azide group at the α-chain end (the beginning of the polymer chain) in a single step. A suitable initiator, such as 2-azidoethylamine (B148788) or another primary amine bearing an azide group, is used to start the ROP of Sar-NCA.

Characterization Techniques for Azide-Polysarcosine Molecular Architecture Research

A combination of spectroscopic and chromatographic techniques is essential to confirm the successful synthesis of Azide-Polysarcosine100 and to thoroughly characterize its molecular architecture.

Spectroscopic methods are used to verify the chemical structure and the presence of the key functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective tool for confirming the incorporation of the azide group. The azide (N₃) functional group exhibits a characteristic and strong stretching vibration absorbance peak in a relatively clean region of the infrared spectrum, typically around 2095-2100 cm⁻¹. researchgate.netchemrxiv.org The presence of this sharp peak is a clear indicator of successful azidation.

These techniques provide information about the size, molecular weight, and molecular weight distribution of the polymer population.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the molecular weight and dispersity (Đ = Mw/Mn) of polymers. malvernpanalytical.com For a well-controlled polymerization, the GPC trace will show a narrow, symmetrical peak. The dispersity value is a measure of the breadth of the molecular weight distribution; a value close to 1.0 (e.g., < 1.2) indicates a highly uniform population of polymer chains, which is a hallmark of a living polymerization. nih.gov

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS): These light scattering techniques are used to determine the size (hydrodynamic radius) of the polymer coils in solution and can also be used to determine the weight-average molecular weight (Mw). They are particularly useful for analyzing the behavior of the polymer in different solvent conditions.

The following table presents typical characterization data for synthesized azide-functionalized polysarcosine.

| Polymer ID | Target DP | Mn (NMR, kDa) | Mn (GPC, kDa) | Đ (GPC) | FTIR (νN₃, cm⁻¹) |

| N₃-pSar-100 | 100 | 7.2 | 7.1 | 1.05 | ~2100 |

| N₃-pSar-50 | 50 | 3.6 | 3.5 | 1.07 | ~2100 |

| N₃-pSar-20 | 20 | 1.5 | 1.4 | 1.10 | ~2100 |

| This table contains representative data based on typical results from the literature. researchgate.netalamanda-polymers.com |

Bioorthogonal Conjugation Chemistry Utilizing Azide Polysarcosine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Polysarcosine Functionalization Research

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its efficiency, reliability, and specificity. nih.gov It has been widely adopted for polymer functionalization, including the modification of azide-bearing polysarcosine chains. researchgate.net This reaction involves the coupling of a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole linkage, a process catalyzed by a copper(I) species. nih.govrsc.org The resulting triazole ring is chemically robust and serves as a permanent linker between the polysarcosine chain and the conjugated molecule.

The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate. nih.govresearchgate.net This intermediate then reacts with the azide in a stepwise manner, ultimately yielding the 1,4-disubstituted triazole product. nih.govmdpi.com While the reaction is highly efficient, its application to polymer systems like polysarcosine requires careful optimization to ensure high yields and prevent undesirable side reactions or changes to the polymer's properties.

Key optimization parameters for CuAAC in polysarcosine systems include:

Copper(I) Source: The Cu(I) catalyst can be introduced directly or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. The in situ generation is often preferred in aqueous, biological media to maintain a low concentration of the cytotoxic Cu(I) ion.

Ligands: Stabilizing ligands are crucial for preventing the disproportionation and oxidation of the Cu(I) catalyst and for increasing its catalytic activity. mdpi.com Tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand used in organic solvents, while water-soluble variants have been developed for aqueous conditions.

Solvents: The choice of solvent is critical for ensuring that the polymer, the molecule to be conjugated, and the catalyst system are all soluble and stable. A variety of solvents, from organic (e.g., DMF, DMSO) to aqueous buffers, can be used, depending on the specific reactants.

Reaction Time and Temperature: CuAAC reactions are typically rapid, often proceeding to completion at room temperature. nih.gov Monitoring the reaction progress allows for the determination of the optimal time to achieve maximum conjugation efficiency without polymer degradation.

| Parameter | Condition/Reagent | Purpose in Polymer Systems |

|---|---|---|

| Copper Source | CuSO₄ / Sodium Ascorbate | Generates the active Cu(I) catalyst in situ, well-suited for aqueous media. |

| Ligand | TBTA (Tris-(benzyltriazolylmethyl)amine) | Stabilizes the Cu(I) catalyst, enhances reaction rate, and prevents side reactions. |

| Solvent | Aqueous Buffers, DMF, DMSO | Ensures solubility of the polymer and reactants while maintaining catalyst activity. |

| Temperature | Room Temperature | Provides mild reaction conditions that preserve the integrity of the polymer backbone and conjugated biomolecules. |

A defining feature of CuAAC is its exceptional regioselectivity. nih.gov Unlike the uncatalyzed thermal cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed reaction exclusively yields the 1,4-disubstituted triazole. nih.govrsc.org This specificity is critical in polymer and bioconjugate chemistry, as it ensures the formation of a single, well-defined product, which is essential for predictable structure-function relationships. Density functional theory (DFT) studies have supported the mechanism that leads to this high regioselectivity. rsc.orgnih.govresearchgate.net The reaction is also highly efficient, often achieving near-quantitative yields, making it an ideal method for attaching sensitive biomolecules or functional moieties to the Azide-Polysarcosine100 backbone with minimal purification challenges. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Bioconjugation Research

While CuAAC is highly effective, the potential cytotoxicity of the copper catalyst can be a limitation for certain in vivo and live-cell applications. h1.co Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) emerged as a powerful alternative that proceeds without the need for a metal catalyst. jcmarot.com The reaction's driving force comes from the high ring strain of a cyclic alkyne, which significantly lowers the activation energy for the cycloaddition with an azide. jcmarot.comnih.gov This metal-free approach has made SPAAC a preferred method for bioconjugation in sensitive biological environments.

The success of a SPAAC reaction depends heavily on the choice of the strained alkyne. The ideal alkyne for conjugation to Azide-Polysarcosine100 should balance high reactivity with stability in aqueous, physiological conditions. Several classes of strained alkynes have been developed, each with distinct properties. magtech.com.cn

Cyclooctynes: This is the most common class of strained alkynes used in SPAAC.

DIBO (Dibenzocyclooctynol): One of the early and effective cyclooctynes, offering good reaction kinetics. nih.gov

DBCO (Dibenzocyclooctyne): Widely used due to its high reactivity and commercial availability.

BCN (Bicyclononyne): A more compact and highly reactive cyclooctyne (B158145), valued for its fast kinetics. researchgate.net

Other Strained Systems: Researchers continue to develop novel strained alkynes with improved kinetics and stability. rsc.orguoregon.edu Modifications, such as the addition of fluorine atoms or the incorporation of the alkyne into more complex ring systems, have been shown to tune reactivity. nih.govchemrxiv.org

When selecting a strained alkyne for polysarcosine systems, researchers must consider factors such as the hydrophilicity of the alkyne derivative to ensure compatibility with the polymer in aqueous media, the stability of the alkyne to prevent degradation before conjugation, and the kinetic rate of the reaction to ensure efficient labeling.

| Strained Alkyne | Abbreviation | Key Features | Relative Reaction Rate |

|---|---|---|---|

| Dibenzocyclooctynol | DIBO | Good reactivity; hydroxyl group allows for further functionalization. nih.gov | Moderate |

| Dibenzocyclooctyne | DBCO | High reactivity, good stability, widely available. | Fast |

| Bicyclononyne | BCN | Very high reactivity due to increased ring strain; more compact structure. researchgate.net | Very Fast |

Polysarcosine is increasingly recognized as a promising alternative to polyethylene (B3416737) glycol (PEG) for creating "stealth" surfaces on therapeutic proteins and nanoparticles. nih.govacs.org Surface modification with pSar can shield nanoparticles from opsonization, reduce macrophage recognition, and prolong circulation times. nih.govresearchgate.net SPAAC is an ideal chemistry for this purpose. By functionalizing a protein or nanoparticle with a strained alkyne and reacting it with Azide-Polysarcosine100, a dense layer of pSar can be covalently attached under mild, metal-free conditions. This strategy has been explored for modifying the surface of liposomes and other drug delivery systems, enhancing their pharmacokinetic profiles. nih.govresearchgate.netmdpi.com The bioorthogonal nature of SPAAC ensures that the conjugation reaction does not damage the delicate structures of proteins or the integrity of nanoparticle assemblies. nih.govcityu.edu.hk

Alternative Azide-Based Bioorthogonal Reactions with Polysarcosine (e.g., Staudinger Ligation)

Beyond cycloaddition reactions, the Staudinger ligation is another prominent bioorthogonal reaction that utilizes the azide chemical handle. nih.gov First described by Staudinger in 1919 and later adapted for biological applications, this reaction occurs between an azide and a specifically engineered triarylphosphine. nih.govnih.govresearchgate.net

The mechanism involves the initial formation of an aza-ylide intermediate, which then undergoes an intramolecular reaction to produce a stable amide bond and a phosphine (B1218219) oxide byproduct. thermofisher.commdpi.com Unlike the original Staudinger reaction, the ligation variant is designed to not hydrolyze the intermediate, thereby reliably linking the two molecules. nih.gov

The Staudinger ligation offers a distinct advantage as it forms a native amide bond, which can be beneficial in applications where the triazole ring formed by cycloaddition reactions might be undesirable. However, a notable drawback is that the reaction kinetics of the Staudinger ligation are generally slower than both CuAAC and SPAAC. h1.comdpi.com Additionally, phosphine reagents can be susceptible to air oxidation, which requires careful handling. h1.co Despite these considerations, the Staudinger ligation remains a valuable tool in the bioorthogonal toolkit and represents a viable, though less commonly used, alternative for the conjugation of molecules to Azide-Polysarcosine100, particularly when a metal-free reaction that yields an amide linkage is required. scribd.com

Advanced Polymer Architectures and Hybrid Materials with Azide Polysarcosine

Polysarcosine-Based Block Copolymers and Polypept(o)idesnih.govmdpi.comresearchgate.net

Block copolymers containing polysarcosine segments are of significant interest due to their ability to combine the properties of different polymer blocks, leading to materials with tunable characteristics. Polypept(o)ides, which are block copolymers composed of polypeptide and polypeptoid segments, further expand the functional possibilities of these materials.

Synthesis of Block Copolymers via Sequential Polymerizationnih.govmdpi.com

For instance, diblock copolymers of poly(ε-caprolactone)-b-polysarcosine (PCL-b-PSar) have been synthesized by initiating the ROP of sarcosine (B1681465) NCA (Sar-NCA) from an amine-terminated PCL macroinitiator. mdpi.com This method yields well-defined block copolymers with predictable molecular weights and low dispersity. mdpi.com Similarly, triblock copolymers can be synthesized by initiating polymerization from a difunctional initiator. The living nature of Sar-NCA polymerization is crucial for this sequential approach, ensuring that the polymer chains continue to grow with the addition of new monomer. tu-dresden.de

Key parameters in the sequential polymerization of Sar-NCA include the monomer-to-initiator ratio, which dictates the degree of polymerization of the polysarcosine block, and the reaction conditions such as solvent and temperature. mdpi.compku.edu.cn

Table 1: Examples of Polysarcosine-Based Block Copolymers Synthesized via Sequential ROP

| First Block | Second Block | Initiator | Reference |

| Poly(ε-caprolactone) (PCL) | Polysarcosine (PSar) | Amine-terminated PCL | mdpi.com |

| Polystyrene | Polysarcosine (PSar) | Amine-terminated Polystyrene | rsc.org |

| Poly(L-lysine) | Polysarcosine (PSar) | Poly(L-lysine) macroinitiator | acs.org |

Integration of Azide (B81097) Functionality in Block Copolymer Designnih.gov

The incorporation of an azide group into polysarcosine-based block copolymers provides a versatile handle for post-polymerization modification via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.comresearchgate.net This allows for the conjugation of various molecules, including targeting ligands, imaging agents, and drugs.

The azide functionality can be introduced at different positions within the block copolymer architecture:

Chain-end functionalization: An azide-containing initiator can be used for the ROP of Sar-NCA, resulting in an α-azide functionalized polysarcosine block. Alternatively, the terminating living chain end of the polysarcosine block can be reacted with an azide-containing quenching agent to introduce a ω-azide group. researchgate.net

Side-chain functionalization: While polysarcosine itself lacks side chains for modification, copolymers incorporating monomers with azide-functionalized side chains can be synthesized.

The presence of the azide group allows for the creation of well-defined and functional materials. For example, an azide-terminated polysarcosine block can be "clicked" onto a polymer or surface bearing an alkyne group, leading to the formation of more complex architectures. broadpharm.combroadpharm.com This modular approach is highly efficient and allows for the precise control over the final structure and functionality of the material. researchgate.net

Graft Copolymers and Polymer Brushes Utilizing Azide-Polysarcosinedntb.gov.uawhiterose.ac.ukdtu.dknih.govcaymanchem.com

Graft copolymers and polymer brushes are powerful tools for modifying surfaces and creating materials with unique properties. Azide-Polysarcosine100 is an excellent candidate for these applications due to its hydrophilicity, biocompatibility, and the reactive handle provided by the azide group.

"Grafting onto" Methodologies for Surface Functionalizationwhiterose.ac.ukdtu.dkcaymanchem.com

The "grafting onto" approach involves the attachment of pre-synthesized polymer chains onto a surface. researchgate.netmdpi.com In the context of Azide-Polysarcosine100, this typically involves a surface that has been modified to present alkyne groups. The azide-terminated polysarcosine chains are then attached to the surface via a click chemistry reaction. nih.gov

This method offers the advantage of being able to fully characterize the polymer before grafting, allowing for precise control over the molecular weight and functionality of the grafted chains. mdpi.com The "grafting onto" technique has been used to create polysarcosine brushes on various substrates, which have been shown to exhibit excellent resistance to non-specific protein adsorption and cell attachment, making them promising for antifouling applications. nih.govnih.gov

The efficiency of the "grafting onto" method can be influenced by steric hindrance between the polymer chains as they approach the surface, which can limit the achievable grafting density. mdpi.com

Engineering of Patchy Particles and Controlled Grafting Densitiesdtu.dkcaymanchem.com

Patchy particles are colloidal particles with surfaces composed of distinct chemical or physical patches, leading to anisotropic interactions. arxiv.orgnih.gov The "grafting onto" method with Azide-Polysarcosine100 can be adapted to create such particles. By selectively functionalizing specific areas of a particle's surface with alkyne groups, it is possible to direct the grafting of azide-polysarcosine to these regions, creating hydrophilic patches on an otherwise hydrophobic particle, or vice versa. This directed functionalization allows for the engineering of particles that can self-assemble into specific, pre-determined structures. arxiv.orgnih.gov

Controlling the grafting density of the polysarcosine chains is crucial for tuning the properties of the resulting material. nih.gov In the "grafting onto" method, the grafting density can be controlled by factors such as the concentration of the polymer solution, the reaction time, and the density of reactive sites on the surface. dtu.dk For instance, by adjusting the salt concentration during the grafting of thiolated polyethylene (B3416737) glycol, a related hydrophilic polymer, it was possible to control the grafting density on a gold surface. dtu.dk Similar principles can be applied to the grafting of Azide-Polysarcosine100 to control the density of the polymer brushes and, consequently, their interaction with the surrounding environment. nih.gov

Table 2: Factors Influencing Grafting Density in "Grafting onto" Methods

| Factor | Effect on Grafting Density | Reference |

| Polymer Concentration | Higher concentration can increase grafting density up to a saturation point. | dtu.dk |

| Reaction Time | Longer reaction times generally lead to higher grafting densities. | dtu.dk |

| Surface Reactive Site Density | Higher density of reactive sites allows for potentially higher grafting density. | mdpi.com |

| Solvent Quality | A good solvent for the polymer can promote chain extension and influence grafting. | dtu.dk |

Polysarcosine-Based Self-Assembled Nanostructuresresearchgate.netdtu.dkfigshare.comacs.org

The amphiphilic nature of block copolymers containing a hydrophilic polysarcosine block and a hydrophobic block drives their self-assembly in aqueous solution into a variety of well-defined nanostructures. rsc.orgnih.gov These structures are of great interest for applications in drug delivery and nanomedicine.

When a polysarcosine-based block copolymer is dispersed in a selective solvent (i.e., a solvent that is good for one block and poor for the other), the polymer chains aggregate to minimize the unfavorable interactions between the insoluble block and the solvent. This process can lead to the formation of various morphologies, including:

Micelles: These are typically spherical structures with a core formed by the hydrophobic block and a corona of the hydrophilic polysarcosine block. mdpi.com The polysarcosine corona provides a stealth-like shield, reducing non-specific interactions with biological components. mdpi.comacs.org The size and aggregation behavior of these micelles are dependent on the length of the polysarcosine block. mdpi.com

Vesicles (Polymersomes): These are hollow spheres with a bilayer membrane formed by the block copolymers, encapsulating an aqueous core. acs.org Polysarcosine-containing block copolymers have been shown to self-assemble into vesicles, which can be used to encapsulate hydrophilic therapeutic agents. acs.org

Worm-like micelles and other morphologies: Depending on the relative block lengths and the preparation conditions, other, more complex morphologies such as cylindrical or worm-like micelles can also be formed. nih.gov

The self-assembly process can be influenced by various factors, including the polymer concentration, the solvent system, and temperature. acs.org For example, thermoresponsive self-assembly has been observed for certain polysarcosine-based block copolymers, where changes in temperature can induce transitions between different nanostructure morphologies. acs.org The integration of azide functionality within these self-assembled structures allows for their further modification and the attachment of targeting moieties to their surface.

Polymersomes and Micellar Architectures for Encapsulation Research

The self-assembly of amphiphilic block copolymers containing polysarcosine into vesicles, known as polymersomes, and smaller core-shell structures, known as micelles, is a promising area of research for encapsulation technologies. While direct studies on Azide-Polysarcosine100-based polymersomes are emerging, the principles are well-established with other polysarcosine-containing block copolymers.

When a hydrophobic polymer block is joined to the hydrophilic Azide-Polysarcosine100 block, the resulting amphiphilic copolymer can self-assemble in an aqueous solution. This process is driven by the hydrophobic effect, where the hydrophobic blocks aggregate to minimize their contact with water, forming the core of the micelle or the membrane of the polymersome, while the hydrophilic Azide-Polysarcosine100 chains form the outer corona, stabilizing the structure in the aqueous environment.

The resulting polymersomes are vesicular structures with an aqueous core, making them suitable for encapsulating hydrophilic molecules. Micelles, on the other hand, possess a hydrophobic core, ideal for the encapsulation of poorly water-soluble compounds. The presence of the azide group on the surface of these self-assembled structures provides a powerful tool for further functionalization through click chemistry. This allows for the attachment of targeting moieties, imaging agents, or other functional ligands to the surface of the polymersomes or micelles, enhancing their utility in targeted drug delivery and diagnostic applications.

Research on related polysarcosine block copolymers has demonstrated the formation of thermo-responsive nanostructures. For instance, block copolymers of polysarcosine and poly(ε-caprolactone) have been shown to self-assemble into various morphologies, including polymersomes, which can be triggered to change their structure by temperature shifts. This behavior is attributed to the temperature-dependent solubility of the polysarcosine block. Such stimuli-responsive characteristics are highly desirable for controlled release applications, where the encapsulated content can be released at a specific site in response to a local stimulus.

The table below summarizes the characteristics of self-assembled structures from polysarcosine-based block copolymers, which can be extrapolated to systems utilizing Azide-Polysarcosine100.

| Copolymer System | Self-Assembled Structure | Key Features | Potential Application |

| Polysarcosine-b-Poly(ε-caprolactone) | Polymersomes, Micelles | Thermo-responsive, Biocompatible | Controlled drug release |

| Polysarcosine-b-Poly(lactic acid) | Micelles | Biodegradable, Stable | Encapsulation of hydrophobic drugs |

| Polysarcosine-b-Polystyrene | Polymersomes | High stability | Model systems for encapsulation |

These findings underscore the potential of Azide-Polysarcosine100 as a building block for creating advanced, functional, and stimuli-responsive encapsulation systems for a variety of research applications.

Lipid Nanoparticle (LNP) Engineering with Azide-Polysarcosine Derivatives

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as mRNA. A key component in many LNP formulations is a polyethylene glycol (PEG)-lipid conjugate, which provides a hydrophilic corona to stabilize the nanoparticles and prolong their circulation time. However, concerns about the immunogenicity of PEG have prompted the search for alternatives. Polysarcosine-based lipids, including those derived from Azide-Polysarcosine100, are being investigated as a promising substitute.

The incorporation of Azide-Polysarcosine100-lipid conjugates into LNP formulations can offer several advantages. Polysarcosine is known for its excellent water solubility, protein resistance, and low immunogenicity, properties that are comparable to or even superior to PEG. The azide functionality on the polysarcosine chain allows for the post-formulation modification of the LNP surface via click chemistry, enabling the attachment of targeting ligands for cell-specific delivery.

Recent studies have explored the impact of replacing PEG-lipids with polysarcosine-lipids in LNP formulations. In one such study, various polysarcosine-lipids were incorporated into LNPs containing an ionizable lipid, DSPC, and cholesterol. The resulting LNPs were characterized for their physicochemical properties and their efficacy in mRNA delivery.

Below is a data table summarizing the characterization of LNPs formulated with a polysarcosine-lipid compared to a standard PEG-lipid formulation.

| LNP Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Standard PEG-LNP | 85.2 ± 3.1 | 0.12 ± 0.02 | -5.6 ± 1.2 | >95 |

| Polysarcosine-LNP | 92.7 ± 4.5 | 0.15 ± 0.03 | -4.8 ± 1.5 | >95 |

The data indicate that the substitution of PEG-lipid with a polysarcosine-lipid results in LNPs with slightly larger size but comparable PDI, zeta potential, and high mRNA encapsulation efficiency. Furthermore, in vitro studies have shown that polysarcosine-functionalized LNPs can achieve transfection efficiencies comparable to their PEGylated counterparts. Importantly, some studies suggest that polysarcosine-LNPs may elicit a reduced immunostimulatory response, which is a significant advantage for therapeutic applications.

The engineering of LNPs with Azide-Polysarcosine100 derivatives represents a significant advancement in the field of non-viral gene delivery. The ability to precisely control the surface chemistry of these nanoparticles, coupled with the favorable biological properties of polysarcosine, opens up new avenues for the development of safer and more effective nucleic acid therapies.

Multidentate Ligand Systems and Polymeric Scaffolds

The unique properties of Azide-Polysarcosine100 also lend themselves to the construction of complex multidentate ligand systems and polymeric scaffolds. These advanced architectures are of great interest in fields such as bioconjugation, drug delivery, and materials science, where precise control over the spatial arrangement of functional groups is paramount.

Design of Multi-Arm and Branched Azide-Polysarcosine Architectures

Moving beyond linear polymers, the synthesis of multi-arm and branched Azide-Polysarcosine architectures offers a pathway to novel materials with enhanced functionality. These star-shaped or dendritic structures can be designed to have a high density of azide groups at their periphery, making them powerful platforms for multivalent conjugation.

One approach to synthesizing multi-arm polysarcosine is to use a multifunctional initiator for the ring-opening polymerization of sarcosine N-carboxyanhydride (NCA). For example, a dendrimer with multiple primary amine groups can act as a macroinitiator, leading to the formation of a star polymer with a dendritic core and a defined number of polysarcosine arms. By using an azide-containing initiator or by end-capping the arms with an azide-functionalized molecule, multi-arm Azide-Polysarcosine can be obtained.

A study on the synthesis of dendrimer-based polysarcosine star polymers demonstrated the feasibility of this approach. A generation-5 lysine (B10760008) dendrimer was used as a macroinitiator for the polymerization of sarcosine-NCA, resulting in a 32-arm polysarcosine star polymer with a narrow molar mass distribution. While this particular study did not incorporate azide groups, the methodology can be readily adapted to produce azide-functionalized star polymers.

The table below outlines a conceptual design for multi-arm Azide-Polysarcosine architectures.

| Architecture | Core Initiator | Number of Arms | Key Features | Potential Applications |

| 4-Arm Star | Pentaerythritol tetrakis(3-aminopropyl) ether | 4 | Symmetric, well-defined | Multivalent bioconjugation |

| 8-Arm Star | PAMAM Dendrimer (G0) | 8 | Higher arm density | Drug delivery scaffolds |

| 32-Arm Star | Lysine Dendrimer (G5) | 32 | High payload capacity | High-density ligand display |

The azide groups on the periphery of these multi-arm structures can be used to attach a variety of molecules via click chemistry, including drugs, targeting ligands, and imaging agents. The multivalent nature of these conjugates can lead to enhanced binding affinity and avidity to biological targets, a phenomenon known as the "multivalency effect." This makes multi-arm and branched Azide-Polysarcosine architectures highly attractive for the development of advanced therapeutic and diagnostic agents.

Homogeneous Conjugate Formation in Advanced Bioconjugation Research

A significant challenge in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), is the production of homogeneous products. Traditional conjugation methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs), which can complicate characterization and lead to inconsistent efficacy and toxicity profiles. The use of well-defined polymers like Azide-Polysarcosine100, in conjunction with site-specific conjugation techniques, offers a powerful solution to this problem.

The "click chemistry" reaction between the azide group of Azide-Polysarcosine100 and an alkyne-modified biomolecule is highly specific and efficient, allowing for precise control over the conjugation site and stoichiometry. This is particularly advantageous when creating bioconjugates with a defined number of attached polymer chains.

Recent research has highlighted the use of monodisperse polysarcosine as a "hydrophobicity masking entity" in the construction of highly-loaded, homogeneous ADCs. In these studies, a polysarcosine chain is incorporated into the linker between the antibody and the drug. This hydrophilic polymer helps to mitigate the aggregation often caused by conjugating multiple hydrophobic drug molecules to an antibody, allowing for the creation of ADCs with a high and uniform DAR.

The homogeneity of such conjugates can be assessed by techniques like hydrophobic interaction chromatography (HIC), which separates proteins based on their surface hydrophobicity. A homogeneous ADC will typically show a single, sharp peak in the HIC chromatogram, whereas a heterogeneous mixture will exhibit multiple peaks or a broad peak.

The table below presents hypothetical HIC data for ADCs prepared with and without a polysarcosine-based linker, illustrating the impact on homogeneity.

| ADC Formulation | Linker Type | Average DAR | HIC Profile |

| ADC-1 | Conventional | 4 | Broad peak, multiple species |

| ADC-2 | Polysarcosine-based | 8 | Single, sharp peak |

The use of Azide-Polysarcosine100 in this context would further enhance the system by providing a specific point of attachment for the drug or other payloads via click chemistry. Site-specific modification of an antibody to introduce an alkyne group, followed by conjugation with Azide-Polysarcosine100-drug construct, would result in a highly homogeneous ADC with a precisely controlled DAR and conjugation site. This level of control is crucial for the development of next-generation bioconjugates with improved therapeutic indices.

Interactions of Azide Polysarcosine Systems in Biological Mimicry and Material Contexts

Research on Stealth Properties and Protein Resistance Mechanisms of Polysarcosine

Polysarcosine (pSar), the polymeric backbone of Azide-Polysarcosine100, is a polypeptoid derived from the endogenous amino acid sarcosine (B1681465) (N-methylated glycine). Its structure imparts unique characteristics that are central to its function in biological systems.

Poly(ethylene glycol) (PEG) has long been the gold standard for imparting stealth properties to nanoparticles and therapeutic molecules, a process known as PEGylation. This involves attaching PEG chains to a surface to create a hydrophilic barrier that reduces protein adsorption and subsequent recognition by the immune system, thereby prolonging circulation time. nih.gov However, concerns over the immunogenicity of PEG have driven the search for alternatives. mdpi.com

Polysarcosine has emerged as a leading candidate to replace PEG, exhibiting comparable and, in some cases, superior properties. mdpi.com Molecular dynamics simulations have shown that polysarcosine and PEG have a very similar affinity for protein surfaces, a key factor in preventing the formation of a "protein corona" that marks foreign materials for clearance. nih.govnih.gov Both polymers demonstrate a low affinity for a wide range of amino acids, which is crucial for their protein-repelling properties. nih.gov

While both polymers exhibit similar stealth characteristics, studies have indicated that polysarcosine may offer advantages. For instance, gold nanoparticles coated with polysarcosine have been shown to have a longer circulation half-life in blood compared to those coated with PEG, suggesting a better stealth-like property. nih.gov This enhanced performance is attributed to the unique hydration layer formed by the polysarcosine chains.

Table 1: Comparative In Vivo Circulation Half-Life of Polysarcosine- and PEG-Coated Gold Nanoparticles

| Nanoparticle Coating | Circulation Half-Life (t½) in hours |

|---|---|

| Polysarcosine (5kD) | ~18.5 |

| Poly(ethylene glycol) (5kD) | ~13.2 |

This table presents a comparison of the in vivo circulation half-life of gold nanoparticles coated with 5kD polysarcosine versus 5kD poly(ethylene glycol), showing the longer circulation time of the polysarcosine-coated nanoparticles. nih.gov

The effectiveness of stealth polymers is determined by their interactions with biological components at the molecular level. The "protein corona" that forms around nanoparticles in biological fluids is a complex layer of proteins that can trigger an immune response and lead to rapid clearance from the body. nih.gov Understanding how to prevent or control the formation of this corona is a primary goal of stealth polymer research.

Molecular dynamics simulations have provided valuable insights into the interactions between polysarcosine and proteins at biointerfaces. nih.govnih.govresearchgate.net These studies have revealed that both polysarcosine and PEG exhibit a similar, low affinity for protein surfaces, which is a desirable characteristic for a stealth polymer. nih.govnih.gov The simulations show that the interactions are not dominated by any specific type of amino acid, but rather are a result of a general low affinity across the protein surface. nih.gov

Table 2: Adsorption Affinity of Polymers to Human Serum Albumin (HSA) Surface from Molecular Dynamics Simulations

| Polymer | Association Constant (Ka) | Interpretation |

|---|---|---|

| Poly(ethylene glycol) (PEG) | 5.66 ± 1.49 | Similar low affinity to HSA surface |

| Polysarcosine (PSar) | 5.00 ± 0.05 | Similar low affinity to HSA surface |

This table summarizes the association constants (Ka) for the adsorption of PEG and Polysarcosine on the surface of Human Serum Albumin (HSA) as determined by molecular dynamics simulations. A lower Ka value indicates a lower affinity for the protein surface, which is a desirable property for a stealth polymer. nih.gov

Bioconjugation Strategies for Advanced Biomolecular Systems

The azide (B81097) group on Azide-Polysarcosine100 is a key functional handle that allows for its covalent attachment to a wide variety of molecules and materials through highly efficient and specific chemical reactions, a process known as bioconjugation.

The attachment of polymers like polysarcosine to therapeutic peptides and proteins can significantly improve their stability, solubility, and pharmacokinetic profile. pku.edu.cn Site-specific modification, where the polymer is attached to a precise location on the biomolecule, is highly desirable as it ensures a homogeneous product with preserved biological activity. nih.govnih.gov

The azide group of Azide-Polysarcosine100 is particularly well-suited for site-specific conjugation. It can react with a complementary alkyne group via "click chemistry," a type of reaction known for its high efficiency and specificity. nih.gov This allows for the precise attachment of the polysarcosine chain to a predetermined site on a peptide or protein that has been engineered to contain an alkyne group. mdpi.com This approach has been successfully used to create well-defined protein-polymer conjugates with high yields, often approaching quantitative conversion. pku.edu.cnnih.gov

Table 3: Reported Yields for Site-Specific Azide-Alkyne Cycloaddition Reactions in Bioconjugation

| Biomolecule | Conjugation Strategy | Reported Yield |

|---|---|---|

| Peptides | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | High (often >90%) |

| Proteins | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Near-quantitative |

This table provides an overview of the high conjugation efficiencies that can be achieved when using azide-functionalized molecules like Azide-Polysarcosine100 for the site-specific modification of peptides and proteins via click chemistry. nih.gov

The unique optical properties of quantum dots (QDs) make them valuable tools for bioimaging and diagnostics. researchgate.net However, for in vivo applications, their surface must be modified to ensure stability in biological fluids and to prevent non-specific interactions. acs.org Polysarcosine is an ideal material for this purpose due to its stealth properties. pku.edu.cn

Azide-Polysarcosine100 can be used to create stable, water-soluble quantum dots through a process called ligand exchange. acs.org The polysarcosine chains form a dense, hydrophilic layer on the surface of the quantum dot, preventing aggregation and reducing protein adsorption. pku.edu.cn The azide group can also be used for further functionalization, allowing for the attachment of targeting ligands or other molecules to the surface of the quantum dot. acs.org This strategy has been used to create multifunctional nanoprobes for a variety of bioimaging applications. pku.edu.cnacs.org

Table 4: Characterization of Polysarcosine-Functionalized Quantum Dots

| Polymer Ligand | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

|---|---|---|

| DBCO-PSar (Xn=198) | 14.3 | 0.18 |

This table shows representative data for the characterization of quantum dots functionalized with a polysarcosine derivative (DBCO-PSar). The hydrodynamic diameter indicates the size of the nanoparticle in solution, and the low polydispersity index (PDI) suggests a uniform population of nanoparticles. acs.org

Research into Controlled Release Mechanisms in Polymer Matrices

Polymer matrices are widely used in drug delivery to control the release of therapeutic agents over time. nih.gov The properties of the polymer, such as its hydrophilicity and degradability, play a crucial role in determining the release kinetics of the encapsulated drug. uni.opole.pl

Polysarcosine-based hydrogels and other polymer matrices are being investigated for their potential in controlled drug release applications. researchgate.net The hydrophilic nature of polysarcosine allows for the formation of hydrogels that can encapsulate a wide range of drugs. researchgate.net The release of the drug from the hydrogel can be controlled by several mechanisms, including diffusion through the polymer network, swelling of the hydrogel, and degradation of the polymer matrix. nih.govuni.opole.pl

The release kinetics of a drug from a polymer matrix can be described by various mathematical models, such as the Higuchi model for diffusion-controlled release and the Korsmeyer-Peppas model, which can account for more complex release mechanisms. nih.gov The release profile can be tailored by adjusting the properties of the polymer matrix, such as its crosslink density and the length of the polysarcosine chains.

Table 5: Representative Drug Release Kinetics from Polymeric Nanoparticles

| Polymer Matrix | Drug | Time (hours) | Cumulative Release (%) |

|---|---|---|---|

| PLGA | Amlodipine | 24 | ~55 |

| PLGA | Amlodipine | 48 | ~73 |

| PLGA | Valsartan | 24 | ~70 |

| PLGA | Valsartan | 48 | ~86 |

This table shows an example of the cumulative release of two different drugs, Amlodipine and Valsartan, from poly(lactic-co-glycolic acid) (PLGA) nanoparticles over 48 hours. This type of data is used to characterize the controlled release properties of a polymer matrix. Similar principles of diffusion and matrix erosion would govern release from a polysarcosine-based system. researchgate.net

Polymer Diffusion, Swelling, and Degradation Phenomena

Polysarcosine is known for its excellent water solubility and is often considered a biodegradable alternative to poly(ethylene glycol) (PEG). Its diffusion in solution is influenced by factors such as its hydrodynamic radius, the viscosity of the medium, and interactions with other molecules. The swelling of crosslinked polysarcosine networks, or hydrogels, is a key property for applications requiring controlled release or substance absorption. This swelling behavior is dictated by the crosslink density and the thermodynamic compatibility of the polymer with the solvent.

Degradation of polysarcosine-based materials can be engineered to be responsive to specific biological triggers. For instance, the incorporation of disulfide bonds into the polymer backbone can render the material sensitive to the reducing environment found within cells, due to the high concentration of glutathione (B108866) (GSH).

The following table summarizes key physical properties of polysarcosine with a degree of polymerization around 100, which can be considered representative for Azide-Polysarcosine100.

| Property | Typical Value | Conditions |

| Hydrodynamic Radius (Rh) | 2 - 5 nm | Aqueous solution, DP ≈ 100 |

| Swelling Ratio (Q) | 5 - 20 | Crosslinked hydrogel in PBS (pH 7.4) |

| Degradation Half-life | Hours to days | Disulfide-containing, in 10 mM GSH |

Note: The data presented are approximate values derived from studies on polysarcosine and may vary depending on specific experimental conditions such as temperature, pH, and crosslinker type.

Designing Stimuli-Responsive Azide-Polysarcosine Systems

The azide functionality of Azide-Polysarcosine100 serves as a versatile handle for designing advanced, stimuli-responsive systems through click chemistry. This allows for the precise attachment of various functional molecules that can respond to specific environmental cues, such as changes in pH or redox potential. These "smart" materials are of great interest for applications in targeted drug delivery and diagnostics.

Redox-Responsive Systems:

A common strategy to impart redox sensitivity is to incorporate disulfide bonds into the polymer architecture. Azide-Polysarcosine100 can be clicked onto molecules or polymer backbones containing disulfide linkages. In the high-glutathione environment of the intracellular space, these disulfide bonds are cleaved, leading to the degradation of the material and the release of an encapsulated payload.

The design principles for such systems involve:

Choice of Disulfide Linker: The structure of the disulfide-containing molecule can influence the rate of cleavage.

Polymer Architecture: The placement of the disulfide bonds (e.g., in the main chain or as crosslinkers) will determine the degradation profile (e.g., complete dissolution vs. increased swelling).

pH-Responsive Systems:

To create pH-responsive systems, Azide-Polysarcosine100 can be conjugated to polymers that contain ionizable groups, such as carboxylic acids or amines. Changes in pH alter the protonation state of these groups, leading to conformational changes in the polymer and, consequently, changes in the material's properties. For example, a system designed to be stable at physiological pH (7.4) might swell or disassemble in the acidic environment of a tumor or an endosome.

Key design considerations for pH-responsive systems include:

pKa of Ionizable Groups: The selection of monomers with appropriate pKa values is crucial for targeting specific pH ranges.

Hydrophilic/Hydrophobic Balance: The change in solubility of the pH-responsive block upon protonation/deprotonation drives the response of the system.

The following table provides examples of how Azide-Polysarcosine100 could be integrated into stimuli-responsive systems.

| Stimulus | Responsive Component (to be clicked to Azide-Polysarcosine100) | Resulting Behavior |

| Redox | Disulfide-containing crosslinker | Hydrogel degradation and release of payload |

| pH | Poly(histidine) or other polyamine | Increased solubility and swelling at lower pH |

| pH | Poly(acrylic acid) or other polyacid | Increased solubility and swelling at higher pH |

Computational and Theoretical Approaches in Azide Polysarcosine Research

Molecular Dynamics (MD) Simulations for Polymer Conformational and Interaction Studies

Molecular dynamics (MD) simulations serve as a "computational microscope," providing detailed information on the movement and interaction of atoms and molecules over time. mdpi.com This technique is particularly valuable for studying the dynamic nature of polymers like Azide-Polysarcosine100 in different environments. All-atom MD simulations, in particular, are employed to investigate a wide range of polymer systems, revealing key properties of the polymer chains and their interactions with surrounding molecules like water and ions. rsc.org

MD simulations can elucidate the conformational dynamics of individual Azide-Polysarcosine100 chains, predicting their shape, size, and flexibility in aqueous solutions. By modeling the interactions between the polymer and water molecules, simulations can reveal how the polymer folds and what transient or stable structures it may adopt. This is crucial as the conformation of the polymer can significantly influence its properties and function.

Furthermore, MD simulations are used to model the self-assembly of multiple Azide-Polysarcosine100 chains. This is particularly relevant for understanding how these polymers might form larger structures, such as micelles or nanoparticles, which are often utilized in drug delivery systems. The simulations can predict the critical conditions for self-assembly and the morphology of the resulting aggregates. annualreviews.org The presence of the terminal azide (B81097) group can also be specifically modeled to understand its influence on the polymer's conformational behavior and its availability for subsequent chemical reactions. mdpi.comnih.gov

Below is an illustrative data table showcasing the kind of data that can be generated from MD simulations to characterize the conformational properties of Azide-Polysarcosine100.

| Simulation Parameter | Value | Description |

| Radius of Gyration (Rg) | 2.5 ± 0.2 nm | A measure of the polymer chain's compactness. |

| End-to-End Distance | 5.8 ± 0.5 nm | The average distance between the two ends of the polymer chain. |

| Solvent Accessible Surface Area (SASA) | 150 ± 10 Ų | The surface area of the polymer accessible to the solvent. |

| Number of Intrachain Hydrogen Bonds | 5 ± 2 | Indicates the extent of internal hydrogen bonding within the polymer chain. |

Note: The data in this table is illustrative and represents typical parameters obtained from MD simulations for a polymer of this size.

A key application of Azide-Polysarcosine100 is in biomedicine, where its interactions with biomolecules like proteins are of paramount importance. MD simulations can predict and analyze these interactions with high resolution. nih.govnih.govresearchgate.net By simulating a system containing both the polymer and a specific protein, researchers can identify the primary sites of interaction, calculate the binding affinity, and understand the forces driving the association. bohrium.commdpi.com

These simulations can reveal whether the polymer's presence alters the protein's structure and function, which is a critical consideration for therapeutic applications. For instance, simulations have been used to compare the interactions of polysarcosine and polyethylene (B3416737) glycol (PEG) with human serum albumin, showing very similar affinities for the protein surface. nih.govnih.gov This kind of analysis is vital for establishing polysarcosine-based polymers as viable alternatives to PEGylated materials. semanticscholar.orgresearchgate.net

The following table provides an example of the type of data that can be derived from MD simulations to characterize the interaction between Azide-Polysarcosine100 and a model protein.

| Interaction Parameter | Value | Significance |

| Binding Free Energy (ΔG_bind) | -8.5 ± 1.2 kcal/mol | Indicates the strength and spontaneity of the polymer-protein interaction. |

| Intermolecular Hydrogen Bonds | 12 ± 3 | Quantifies the hydrogen bonding contribution to the binding. |

| Van der Waals Interaction Energy | -15.3 ± 2.1 kcal/mol | Represents the contribution of non-polar interactions to the binding. |

| Contact Surface Area | 850 ± 50 Ų | The area of the protein's surface in close contact with the polymer. |

Note: The data in this table is for illustrative purposes and represents typical outputs from MD simulations of polymer-protein interactions.

Polymer Informatics and Machine Learning Applications for Azide-Polysarcosine Design

Polymer informatics combines data and machine learning to accelerate the design and discovery of new polymers with desired properties. This data-driven approach is becoming increasingly important for navigating the vast chemical space of possible polymer structures.

By training machine learning models on existing experimental and computational data for a wide range of polymers, it is possible to predict the properties of a new polymer like Azide-Polysarcosine100. These models can learn complex structure-property relationships that are not immediately obvious. For Azide-Polysarcosine100, this could involve predicting its solubility, hydrodynamic radius, or its interaction with different surfaces or molecules.

Machine learning algorithms can also be applied to optimize the synthesis of Azide-Polysarcosine100. By analyzing data from various reaction conditions (e.g., temperature, concentration, catalyst), a model can predict the conditions that will lead to the highest yield and purity of the final product.

Furthermore, these methods can be used to predict the efficiency of functionalization reactions involving the terminal azide group. For example, in "click" chemistry reactions, where the azide is reacted with an alkyne, machine learning could predict the reaction rate and yield with different reaction partners and catalysts, thus streamlining the development of new Azide-Polysarcosine100-based conjugates. nih.govunlp.edu.arnih.govresearchgate.netsigmaaldrich.com

Quantum Mechanical Simulations for Reaction Mechanism Elucidation

While MD simulations are excellent for studying large-scale dynamics, quantum mechanical (QM) simulations are necessary for understanding the details of chemical reactions at the electronic level. These methods can elucidate the mechanisms of reactions involving Azide-Polysarcosine100, such as its synthesis or its subsequent functionalization.

For the azide group, QM simulations can be used to study the mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. These simulations can calculate the energy barriers for each step of the reaction, identify key intermediates, and explain the role of the catalyst. This fundamental understanding can lead to the development of more efficient and selective reactions for modifying Azide-Polysarcosine100.

Challenges and Future Perspectives in Azide Polysarcosine Polymer Research

Overcoming Synthetic Complexities and Scalability in Polymer Synthesis

The synthesis of well-defined polysarcosine, the backbone of Azide-Polysarcosine100, primarily relies on the ring-opening polymerization (ROP) of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA). acs.orgiris-biotech.de However, achieving high molecular weights with low dispersity through this method has been historically challenging. iris-biotech.deagya.infopku.edu.cn A significant hurdle is the stringent requirement for anhydrous conditions, which complicates large-scale production and limits broader applications. iris-biotech.de

Recent breakthroughs have demonstrated that using carboxylic acids as catalysts can dramatically accelerate the polymerization rate—by up to 50 times—and enable the synthesis of ultra-high molecular weight polysarcosine (up to 586 kDa) with exceptionally narrow molecular weight distributions (Đ < 1.05). iris-biotech.denih.gov This catalytic system operates under milder, ambient conditions, mitigating the need for strictly dry solvents or specialized equipment like gloveboxes, which is a crucial step towards improving scalability. iris-biotech.de The catalyst functions in a bifunctional manner, facilitating proton transfer and preventing unwanted charge separation during the reaction. nih.gov

Another synthetic route is solid-phase peptide synthesis (SPPS), which offers precise control over the polymer sequence. However, SPPS faces its own scalability challenges, including high costs, substantial solvent waste, and difficulties associated with synthesizing long, hydrophobic, or bulky peptide sequences.

For a specific compound like Azide-Polysarcosine100, the challenge lies not only in controlling the polymerization to achieve an average of 100 sarcosine units but also in the efficient and specific introduction of the terminal azide (B81097) group. This is typically accomplished by using an initiator molecule that contains the azide functionality, which kicks off the polymerization process. The optimization of these initiation and polymerization steps is paramount for the reproducible and scalable production of high-purity Azide-Polysarcosine100.

Table 1: Comparison of Synthetic Methods for Polysarcosine

| Method | Advantages | Challenges | Scalability Issues |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) of Sar-NCA | - Can produce high molecular weights

| - Traditionally requires strict anhydrous conditions

| - Stringent reaction conditions can be difficult to maintain on a large scale

|

| Solid-Phase Peptide Synthesis (SPPS) | - Absolute control over sequence and length

| - Inefficient for long polymers

| - High cost of reagents and solvents

|

Advancing Precision in Functionalization and Polymer Architecture Control

Precision is a hallmark of modern polymer chemistry, and for Azide-Polysarcosine100, this extends to both its length and functionalization. The "100" in its name signifies a specific degree of polymerization that must be precisely controlled, which is achievable through the living nature of controlled ROP of Sar-NCA. agya.info This method allows for the synthesis of polymers with predictable molecular weights and low dispersity, ensuring uniformity from batch to batch. agya.info

The terminal azide group is a critical feature, serving as a versatile chemical handle for subsequent modifications. This functionality is typically introduced by employing an initiator containing the azide group at the start of the polymerization. This ensures that each polymer chain has a single, strategically placed azide group at its terminus. This end-functionalized polymer can then be used in a variety of conjugation reactions, particularly "click chemistry," to attach other molecules. rxweb-prd.com

Exploring Novel Bioorthogonal Chemistries for Polysarcosine Systems

The terminal azide group of Azide-Polysarcosine100 makes it an ideal substrate for bioorthogonal chemistry—a class of chemical reactions that can occur in living systems without interfering with native biochemical processes. pku.edu.cn The azide group itself is small, stable, and generally absent from biological systems, making it a perfect chemical reporter. chemrxiv.org

The most prominent bioorthogonal reactions involving azides are the azide-alkyne cycloadditions, often referred to as "click chemistry": researchgate.net

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential click reaction, known for its high efficiency, reliability, and specificity in forming a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne. iris-biotech.denih.gov The reaction is often fast and can be performed in aqueous conditions. core.ac.uk However, the requirement of a copper catalyst can be a limitation for in vivo applications due to concerns about copper's cytotoxicity. nih.gov

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed as a catalyst-free alternative. pku.edu.cn This reaction uses a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with an azide. acs.org The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole conjugate. acs.org SPAAC has become a powerful tool for modifying biomolecules in living cells and for creating advanced bioconjugates for imaging and therapeutic applications. rsc.org

While CuAAC and SPAAC are the workhorses of bioorthogonal chemistry for polysarcosine systems, other reactions exist. The Staudinger ligation, an early bioorthogonal reaction between an azide and a phosphine (B1218219), forms a stable amide bond and has also been used for bioconjugation. chemrxiv.orgresearchgate.net Looking forward, the field is exploring even faster and more versatile bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes, which exhibits exceptionally rapid kinetics. britannica.comsemanticscholar.org The integration of these novel chemistries with azide-functionalized polysarcosine could enable the construction of even more complex and precisely controlled biomaterials.

Table 2: Key Bioorthogonal Reactions for Azide-Polysarcosine100

| Reaction | Reactants | Key Feature | Primary Advantage | Limitation |

|---|---|---|---|---|

| CuAAC | Azide + Terminal Alkyne | Requires Copper(I) catalyst | High efficiency and reliability nih.govcore.ac.uk | Potential cytotoxicity of copper catalyst nih.gov |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | Catalyst-free | Excellent biocompatibility for in vivo use acs.org | Strained alkyne reagents can be larger/more hydrophobic |

| Staudinger Ligation | Azide + Phosphine | Catalyst-free | One of the earliest bioorthogonal reactions chemrxiv.org | Slower kinetics compared to click reactions; potential for phosphine oxidation nih.gov |

Integration with Emerging Technologies in Materials Science and Nanotechnology

The unique properties of Azide-Polysarcosine100 make it a valuable component for a range of emerging technologies. Its primary role is as a high-performance alternative to polyethylene (B3416737) glycol (PEG), offering similar "stealth" properties but with improved biocompatibility and functionality. researchgate.netnih.gov

Lipid Nanoparticles (LNPs) for mRNA Delivery: One of the most significant applications is in the formulation of LNPs for the delivery of mRNA therapeutics. acs.orgresearchgate.net PEG has traditionally been used to stabilize LNPs and prolong their circulation time. However, PEG can elicit an immune response, leading to the production of anti-PEG antibodies that can reduce efficacy and cause adverse reactions. acs.org Polysarcosine-functionalized lipids have been shown to be excellent substitutes. LNPs formulated with polysarcosine lipids demonstrate high mRNA delivery efficiency, improved safety profiles, and significantly lower immunogenicity compared to PEGylated LNPs. nih.govnih.govwikipedia.org The azide group on Azide-Polysarcosine100 provides a convenient point of attachment to either the lipid components or to targeting ligands on the LNP surface.

Antifouling Surfaces: Biofouling—the unwanted adsorption of proteins and cells onto surfaces—is a major problem for biomedical devices and implants. Polysarcosine brushes grafted onto surfaces create a highly hydrophilic layer that effectively prevents biofouling. iris-biotech.dechemrxiv.org These surfaces show excellent resistance to non-specific protein adsorption and bacterial attachment, making them ideal for coating medical implants, biosensors, and other materials that must function in complex biological environments. iris-biotech.deacs.org The azide terminus allows for the covalent attachment of the polymer to surfaces modified with a complementary alkyne group via click chemistry.

Self-Assembled Nanomaterials: When synthesized as a block copolymer with a hydrophobic segment (e.g., poly(ε-caprolactone)), the hydrophilic polysarcosine block can drive the self-assembly of the polymer into various nanostructures in aqueous solution, such as micelles and vesicles (polymersomes). pku.edu.cnrsc.org These self-assembled nanoparticles are promising vehicles for controlled drug delivery. The Azide-Polysarcosine100 block would form the outer corona of these nanoparticles, providing a stealth shield and a platform for attaching targeting molecules via its azide group.

Hydrogels for Tissue Engineering: Amphiphilic copolymers of polysarcosine and hydrophobic polymers like poly(L-lactic acid) can form hydrogels. acs.org These biodegradable and biocompatible scaffolds are being explored for use in 3D cell culture and as materials for regenerative medicine. acs.org

Contribution to Sustainable Polymer Science and Biodegradable Alternatives

The push for sustainability in polymer science involves a shift away from petroleum-based, non-degradable materials towards bio-based and biodegradable alternatives. Polysarcosine is at the forefront of this movement in the biomedical field.

A key advantage of polysarcosine is its biodegradability . iris-biotech.depku.edu.cn Unlike PEG, which is a synthetic polyether that is not readily degraded in the body and can accumulate over time, polysarcosine has a polypeptoid backbone that is more amenable to degradation. agya.infonih.gov While pure polysarcosine degrades slowly, its degradation profile can be precisely tuned. Research has shown that by incorporating enzyme-cleavable linkages, such as alanine (B10760859) residues, into the polysarcosine backbone, the polymer can be made to degrade in the presence of common enzymes like elastase. acs.orgacs.orgnih.gov This allows for the design of materials that persist long enough to perform their function but are then safely cleared from the body.

Table 3: Biodegradation of Sarcosine-Alanine Copolymers

| Polymer Composition (Sarcosine:Alanine) | Degrading Enzyme | Degradation Timeframe | Key Finding |

|---|---|---|---|

| 94:6 | Porcine Pancreatic Elastase | Degradable within 50 days | Biodegradability is achieved with only a small fraction of alanine units acs.org |

| 57:43 | Porcine Pancreatic Elastase | Faster degradation than 94:6 copolymer | Degradation rate can be tuned by altering the alanine content acs.org |

Furthermore, polysarcosine contributes to sustainable polymer science through its origin. It is derived from sarcosine, or N-methylglycine, which is an endogenous amino acid. researchgate.net This bio-based monomer source presents a more sustainable alternative to the fossil fuel-derived monomers used to produce many conventional synthetic polymers. The synthesis of polysarcosine via methods like ROP is also becoming more efficient, reducing the environmental impact of its production. rsc.org

Q & A

[Basic] How should researchers conduct a comprehensive literature review for Azide-Poslysarcosine100?

A systematic literature review should begin by defining search terms (e.g., "Azide-Polysarcosine100 synthesis," "bioconjugation applications") across databases like PubMed, Scopus, and specialized chemistry repositories (avoiding non-peer-reviewed sources). Use Boolean operators to refine results and apply inclusion/exclusion criteria (e.g., excluding studies lacking NMR characterization or in vitro validation). Prioritize recent studies (post-2020) but include foundational work to contextualize synthesis protocols. Critical appraisal of methods (e.g., polymerization degree control, azide functionalization efficiency) is essential to identify knowledge gaps .

[Basic] What experimental design considerations are critical for synthesizing Azide-Polysarcosine100?

Key factors include:

- Monomer-to-initiator ratio : Controls polymer chain length (e.g., targeting 100 sarcosine units).

- Azide conjugation efficiency : Optimize reaction time, temperature, and catalyst (e.g., Cu(I)-mediated click chemistry).

- Purification protocols : Size-exclusion chromatography or dialysis to remove unreacted azide precursors.

Document all parameters (e.g., solvent purity, inert atmosphere conditions) to ensure reproducibility. Include negative controls (e.g., non-functionalized polysarcosine) to validate functionalization success .

[Basic] How can researchers ensure reproducibility in Azide-Polysarcosine100 studies?

- Detailed methods : Report exact reagent sources, batch numbers, and instrumentation calibration data.

- Raw data sharing : Provide NMR spectra (including peak assignments), GPC chromatograms, and MALDI-TOF data in supplementary materials.

- Replication protocols : Independent validation by lab members or collaborators to confirm polymerization efficiency and azide functionality. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

[Advanced] How should researchers systematically analyze contradictions in physicochemical data (e.g., conflicting molecular weight distributions)?

- Statistical reconciliation : Apply ANOVA or t-tests to compare datasets (e.g., GPC vs. MALDI-TOF results).

- Methodological audit : Check for inconsistencies in sample preparation (e.g., aggregation during GPC analysis) or calibration standards.

- Cross-lab collaboration : Share samples with independent labs to isolate instrument-specific biases. Frameworks like PICO (Problem, Intervention, Comparison, Outcome) can structure hypothesis testing .

[Advanced] What strategies optimize Azide-Polysarcosine100 synthesis for scalable biomedical applications?

- DoE (Design of Experiments) : Use response surface methodology to model interactions between variables (e.g., temperature, monomer concentration).

- In-line monitoring : Implement real-time FTIR or Raman spectroscopy to track polymerization kinetics.

- Batch-to-batch consistency : Establish QC/QA criteria (e.g., polydispersity index ≤1.2, azide content ≥95%) and document deviations .

[Advanced] How can researchers design systematic reviews to evaluate Azide-Polysarcosine100’s functional performance in drug delivery?

- PICO(T) framework : Define Population (e.g., in vitro cell lines), Intervention (Azide-Polysarcosine100-conjugated therapeutics), Comparison (non-functionalized controls), Outcome (drug loading efficiency, release kinetics).

- Meta-analysis : Pool data from studies using standardized metrics (e.g., encapsulation efficiency, cytotoxicity). Address heterogeneity via subgroup analysis (e.g., polymer molecular weight subgroups) .

[Advanced] What methodologies validate Azide-Polysarcosine100’s biocompatibility and stealth properties in vivo?

- Pharmacokinetic profiling : Use radiolabeled or fluorescently tagged polymers to track blood circulation half-life.

- Immune response assays : Measure cytokine levels (e.g., IL-6, TNF-α) post-administration.

- Histopathological analysis : Assess organ-specific toxicity (e.g., liver, spleen) in animal models. Cross-reference with PEGylated systems to benchmark performance .

[Advanced] How can cross-disciplinary approaches address challenges in Azide-Polysarcosine100 functionalization?

- Computational modeling : Predict azide reactivity using DFT (Density Functional Theory) to guide catalyst selection.

- High-throughput screening : Test azide conjugation efficiency across solvent systems (e.g., DMSO vs. aqueous buffers).

- Collaborative workflows : Integrate synthetic chemistry with biophysics (e.g., AFM for surface topology analysis) .

[Advanced] What protocols ensure long-term stability of Azide-Polysarcosine100 conjugates?

- Accelerated degradation studies : Expose conjugates to elevated temperatures, pH extremes, or lyophilization cycles.

- Analytical monitoring : Track azide integrity via FTIR (2100 cm⁻¹ peak) and polymer degradation via SEC-MALS.

- Storage optimization : Test cryoprotectants (e.g., trehalose) for lyophilized formulations .

[Advanced] How can researchers address discrepancies between in vitro and in vivo performance of Azide-Polysarcosine100-based systems?

- Bio-nano interface analysis : Evaluate protein corona formation via LC-MS/MS to identify adsorption patterns.

- Tumor penetration assays : Use 3D spheroid models to simulate in vivo barriers.

- Dosage extrapolation : Apply allometric scaling from rodent to human models, adjusting for polymer clearance rates .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。